![molecular formula C11H20O2 B12549605 2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan CAS No. 143645-25-4](/img/structure/B12549605.png)
2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan is a chemical compound with a unique structure that includes a furan ring fused to a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan typically involves the acid-catalyzed rearrangement and intramolecular cyclization of precursor molecules. For example, a 40% aqueous solution of sulfuric acid can be added to a stirred solution of 3,3-dimethyl-4-hydroxy-5-(2,2,3-trimethyl-3-cyclopentenyl)-pentan-2-one in methanol, followed by refluxing for 1.5 hours .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid for acid-catalyzed reactions, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action for 2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering metabolic pathways, and influencing cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(6-methoxy-2-naphthyl)-6a-methylhexahydro-2H-cyclopenta[b]furan-2-one
- 3-(hydroxymethylene)-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one
- 3-methyl-3-(6,6,6a-trimethyl-hexahydro-cyclopenta[b]furan-2-yl)-butan-2-one
Uniqueness
2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan is unique due to its specific structural features, such as the methoxy group and the fused furan-cyclopentane ring system
Eigenschaften
CAS-Nummer |
143645-25-4 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
2-methoxy-6,6,6a-trimethyl-3,3a,4,5-tetrahydro-2H-cyclopenta[b]furan |
InChI |
InChI=1S/C11H20O2/c1-10(2)6-5-8-7-9(12-4)13-11(8,10)3/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
PWJHQVFIBODLTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2C1(OC(C2)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrazinamine, N-[2-(4-pyridinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12549534.png)
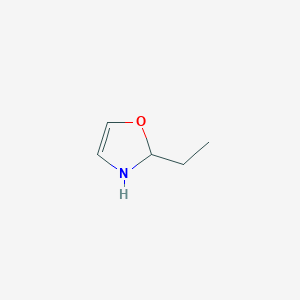

![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)

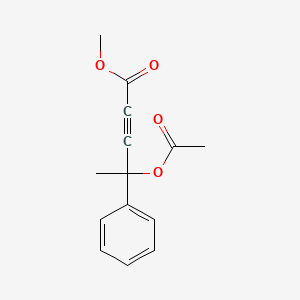
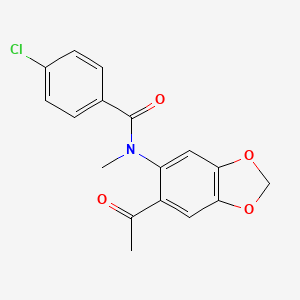
![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)
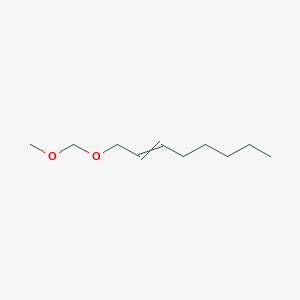
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

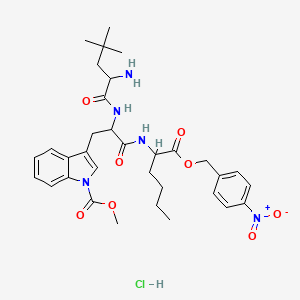

![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)
